3-Amino-4-hydroxybenzoic acid hydrochloride

説明

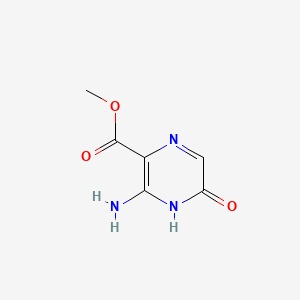

3-Amino-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid carrying an additional amino substituent at position 3 . It is used in the preparation of various pharmaceutical compounds such as sphingosine kinase inhibitors .

Synthesis Analysis

The 3-amino-4-hydroxy benzoic acid was synthesized by using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, its preferred reaction time is 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with 5% PdC activator .Molecular Structure Analysis

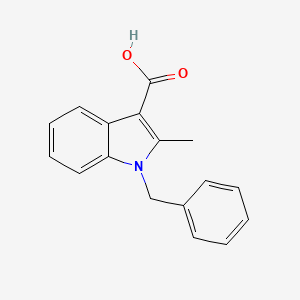

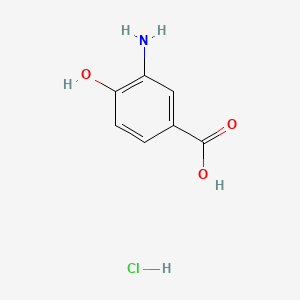

The molecular structure of 3-Amino-4-hydroxybenzoic acid hydrochloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The 3-amino-4-hydroxy benzoic acid was synthesized by using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, its preferred reaction time is 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with 5% PdC activator .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4-hydroxybenzoic acid hydrochloride is 189.59 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass is 189.0192708 g/mol .科学的研究の応用

1. Production of γ-amino acid

Methods of Application: The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) . An ldh deletion mutant, with the loss of lactate dehydrogenase, exhibited 3.7-fold higher specific productivity of 3,4-AHBA at DO = 0 ppm as compared to the parent strain KT01 and produced 5.6 g/L 3,4-AHBA in a glucose fed-batch culture .

Results or Outcomes: The results revealed changes in the metabolic state in response to DO concentration and provided insights into oxygen supply during fermentation and the rational design of metabolic pathways for improved production of related amino acids and their derivatives .

2. Synthesis of thermotropic polybenzoxazole

Methods of Application: The hydrazide group of the bio-based PBO were cyclized to form diazole ring by annealing at 330 °C for 20 min . The resultant PBO fibers showed high values of Young’s modulus and mechanical strength as compared with conventional polymers polyamide 11 and poly (lactic acid) (PLA) .

Results or Outcomes: The resultant PBOs have high weight average molecular weight ranging 5.70–7.20 × 10^4 g/mol . They show liquid crystalline (LC) behavior to spin fiber in a melting state .

3. Electrochemical Synthesis

Methods of Application: The process involves the electrochemical reduction of 3-nitro-4-hydroxybenzoic acid at a copper cathode in a basic medium .

Results or Outcomes: The trifunctional compound is an important intermediate for the synthesis of polybenzoxazoles and can be self-polymerized to produce an a-b type polymer .

4. Carbohydrate Analysis

Methods of Application: The compound is used as a matrix in mass spectrometry for the analysis of carbohydrates .

Results or Outcomes: This application allows for the detailed analysis of carbohydrate structures, which is crucial in various fields such as biochemistry and food science .

5. Pharmaceutical Synthesis

Methods of Application: The compound is used as a building block in the synthesis of pharmaceutical compounds .

Results or Outcomes: The resultant pharmaceutical compounds, such as sphingosine kinase inhibitors, have potential therapeutic applications .

6. Dye and Pigment Industry

Methods of Application: The compound is used as a precursor or intermediate in the synthesis of various dyes and pigments .

Results or Outcomes: The resultant dyes and pigments have diverse applications in industries such as textiles, printing, and coatings .

Safety And Hazards

特性

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxybenzoic acid hydrochloride | |

CAS RN |

1571-65-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)